molecular formula C16H15N3O3 B5371850 N-ethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2-furamide

N-ethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2-furamide

Cat. No. B5371850
M. Wt: 297.31 g/mol
InChI Key: UCYIMTKBDYXAOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-ethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2-furamide is a chemical compound that has been of great interest in the scientific community due to its potential applications in various fields such as medicine, agriculture, and materials science. In

Mechanism of Action

The exact mechanism of action of N-ethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2-furamide is not well understood. However, it is believed to exert its pharmacological effects by modulating the activity of various enzymes and signaling pathways in the body.
Biochemical and Physiological Effects
Studies have shown that this compound can reduce inflammation and pain by inhibiting the activity of cyclooxygenase (COX) enzymes. It has also been found to have antipyretic effects by inhibiting the production of prostaglandins, which are involved in the regulation of body temperature.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-ethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2-furamide is its broad spectrum of activity against various pathogens. It is also relatively easy and inexpensive to synthesize, making it a promising candidate for further development.
However, one limitation of this compound is its potential toxicity. Studies have shown that it can cause liver damage and other adverse effects at high doses. Therefore, further research is needed to determine its safety profile and optimal dosage.

Future Directions

There are several future directions for research on N-ethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2-furamide. One area of interest is the development of new antibiotics and antifungal agents based on this compound. Another direction is the study of its potential use as a fluorescent probe in imaging applications. Additionally, further research is needed to determine its safety profile and optimal dosage for use in medicine and agriculture.

Synthesis Methods

The synthesis of N-ethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2-furamide involves the reaction of N-ethyl-2-furancarboxamide with 3-phenyl-1,2,4-oxadiazole-5-carbaldehyde in the presence of a suitable catalyst. The reaction proceeds through a series of steps involving the formation of an imine intermediate, which is then reduced to yield the final product.

Scientific Research Applications

N-ethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2-furamide has been extensively studied for its potential applications in various fields of science. In medicine, it has been found to exhibit anti-inflammatory, analgesic, and antipyretic properties. It has also been shown to have antimicrobial and antifungal activity, making it a potential candidate for the development of new antibiotics and antifungal agents.
In agriculture, this compound has been tested for its ability to control plant diseases caused by fungi and bacteria. It has been found to be effective against a wide range of plant pathogens, making it a promising candidate for the development of new agrochemicals.
In materials science, this compound has been studied for its potential use as a fluorescent probe in imaging applications. Its unique chemical structure allows it to selectively bind to certain biological targets, making it a useful tool for studying cellular processes.

properties

IUPAC Name

N-ethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O3/c1-2-19(16(20)13-9-6-10-21-13)11-14-17-15(18-22-14)12-7-4-3-5-8-12/h3-10H,2,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCYIMTKBDYXAOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=NC(=NO1)C2=CC=CC=C2)C(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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